3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one
Overview
Description
3-(2-Isopropoxybenzyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound belonging to the benzo[d]oxazole family. Benzo[d]oxazoles are important scaffolds in heterocyclic compounds, extensively found in diverse pharmacologically active substances and natural compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-isopropoxybenzylamine with 2-aminophenol under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process . The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete cyclization and formation of the benzo[d]oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropoxybenzyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of benzo[d]oxazole oxides.
Reduction: Formation of reduced benzo[d]oxazole derivatives.
Substitution: Formation of substituted benzo[d]oxazole derivatives with various functional groups.
Scientific Research Applications
3-(2-Isopropoxybenzyl)benzo[d]oxazol-2(3H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. It has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), and decrease the expression of nuclear factor-kappa B (NF-κB) in cell models . These interactions help protect cells from apoptosis and reduce the hyperphosphorylation of tau protein, which is associated with neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of various benzo[d]oxazole derivatives.
8-(Benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde: A compound with potential anti-inflammatory properties.
2-(3-Aminophenyl)benzo[d]oxazol-5-amine: Used in the synthesis of poly(benzoxazole imide)s with excellent thermal stability.
Uniqueness
3-(2-Isopropoxybenzyl)benzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxybenzyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
Properties
IUPAC Name |
3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(2)20-15-9-5-3-7-13(15)11-18-14-8-4-6-10-16(14)21-17(18)19/h3-10,12H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYOKCZSECJBSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321204 | |
Record name | 3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649157 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
871673-03-9 | |
Record name | 3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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